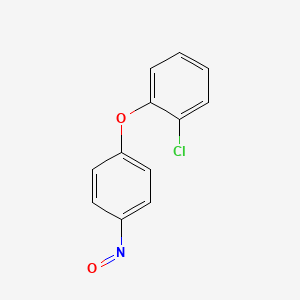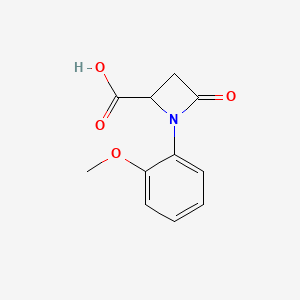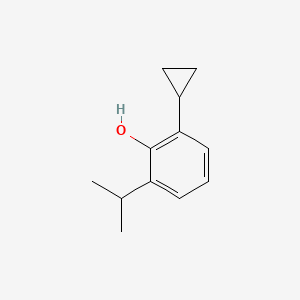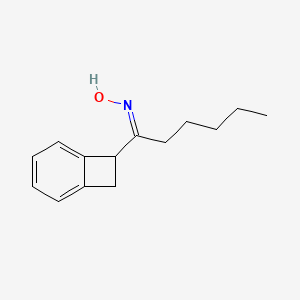
Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(420)octa-1,3,5-trien-7-yl pentyl ketone oxime is a complex organic compound that features a bicyclic structure with a ketone and oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime typically involves multiple steps. One common method starts with the preparation of bicyclo(4.2.0)octa-1,3,5-triene, which can be synthesized from benzocyclobutene through a series of reactions involving rhodium(I) catalysts Finally, the oxime group is introduced by reacting the ketone with hydroxylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The bicyclic structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
Bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of bicyclo(4.2.0)octa-1,3,5-trien-7-yl pentyl ketone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure can also interact with cell membranes, affecting their stability and function .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(4.2.0)octa-1,3,5-triene: A precursor in the synthesis of the target compound.
Bicyclo(4.2.0)octa-1,3,5-trien-7-one: Similar structure but lacks the oxime group.
Bicyclo(4.2.0)octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Contains a similar bicyclic structure with different functional groups.
Uniqueness
Bicyclo(42Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
73747-51-0 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)hexylidene]hydroxylamine |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-9-14(15-16)13-10-11-7-5-6-8-12(11)13/h5-8,13,16H,2-4,9-10H2,1H3/b15-14- |
Clave InChI |
COQBERCRRAMCJP-PFONDFGASA-N |
SMILES isomérico |
CCCCC/C(=N/O)/C1CC2=CC=CC=C12 |
SMILES canónico |
CCCCCC(=NO)C1CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



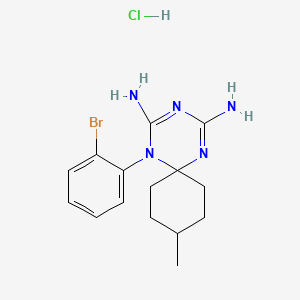
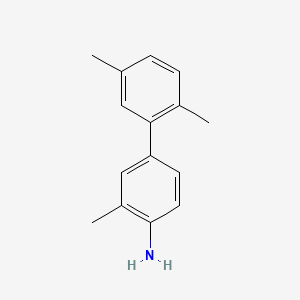
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
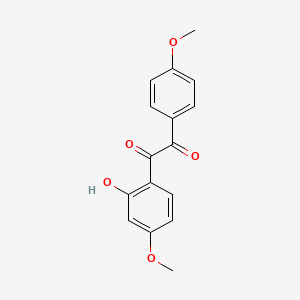

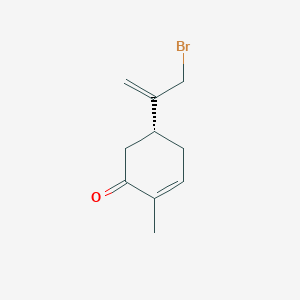
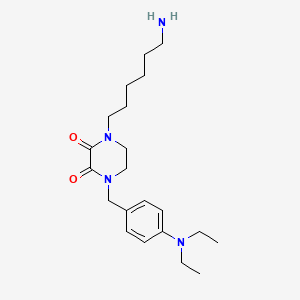
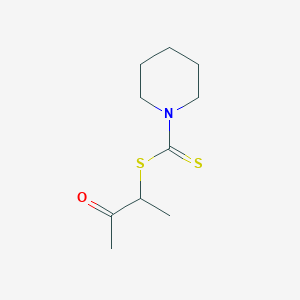
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)

